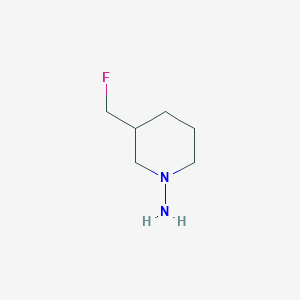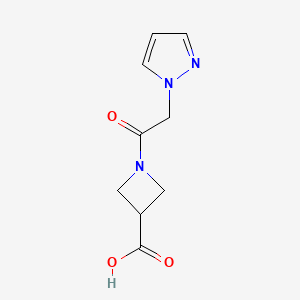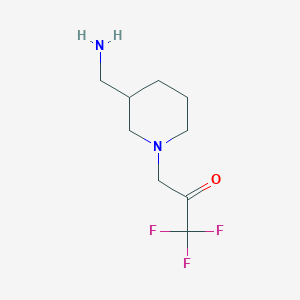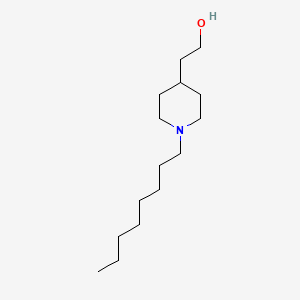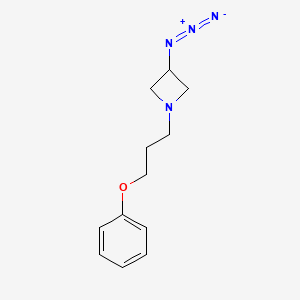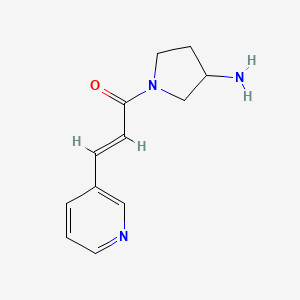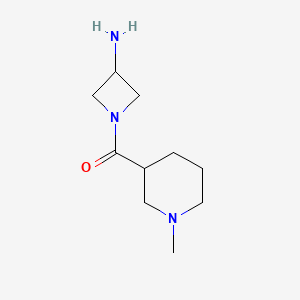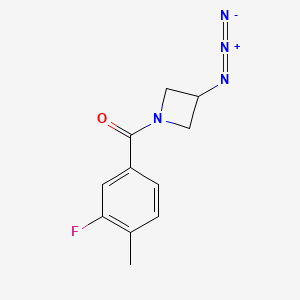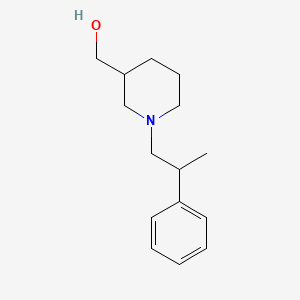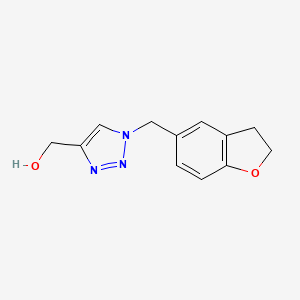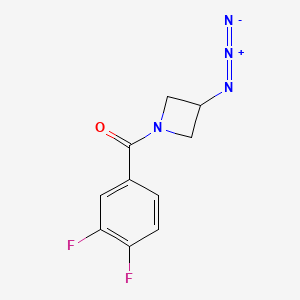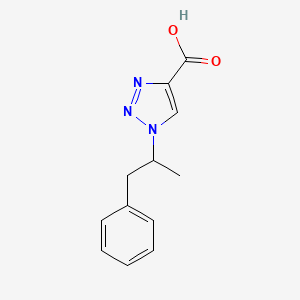![molecular formula C9H16ClNO2 B1489154 3-氯-1-[3-(甲氧基甲基)吡咯烷-1-基]丙-1-酮 CAS No. 1341385-91-8](/img/structure/B1489154.png)
3-氯-1-[3-(甲氧基甲基)吡咯烷-1-基]丙-1-酮
描述
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one (3CMP) is a synthetic molecule with a wide range of applications in scientific research. It is a common building block for various compounds, and has been used as a starting material for the synthesis of a variety of compounds, ranging from pharmaceuticals to pesticides. 3CMP has also been used in biochemistry and physiology studies, as well as in laboratory experiments.
科学研究应用
合成和催化
- 合成应用: 该化合物已被用于通过氯化吡咯烷-2-酮的重排合成 5-甲氧基化 3-吡咯啉-2-酮,显示了其在农用化学品或药物化合物制备中的用途 (Ghelfi et al., 2003). 此外,其衍生物显示出很强的抗心律失常和抗高血压活性,进一步突出了其在药物化学应用中的潜力 (Barbara Malawska et al., 2002).
材料科学和有机金属化学
- 有机金属配合物: 类似化合物与 NEt3 的反应和与 LiN(SiMe3)2 的金属化反应产生了盐和配合物,证明了该化合物在新型聚合物结构和有机金属化学发展中的作用 (Xiaolai Zheng and G. Herberich, 2001).
药理研究
- 药理特性: 研究已经发现该化合物的衍生物具有显着的抗心律失常、降压和 α-肾上腺能受体阻断活性,表明其在开发新的治疗剂方面具有潜在的用途 (B. Malawska et al., 2005).
分析和合成化学
- 分析和合成用途: 研究表明该化合物在合成化学中的用途,包括合成新型吡咯烷-2-酮及其在创建药理活性分子的环状类似物中的应用 (S. Ebrik et al., 1998).
催化剂开发
- 催化和配体开发: 涉及(亚氨基)吡啶配体及其钯(II)配合物的研究表明,该化合物的衍生物可以作为乙烯二聚反应中的有效催化剂,证明了其在催化和工业化学中的相关性 (George S. Nyamato et al., 2015).
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with enzymes such as carbonic anhydrase, which is involved in numerous physiological processes . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, thereby affecting downstream signaling cascades . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular functions such as proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in physiological functions . At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and induction of apoptosis. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is crucial for its activity and function . The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVQGWRDIAQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



